molecular formula C10H7NO2 B12887973 3-Methylisoquinoline-5,8-dione CAS No. 24011-03-8

3-Methylisoquinoline-5,8-dione

Cat. No.: B12887973
CAS No.: 24011-03-8
M. Wt: 173.17 g/mol
InChI Key: OUIOBPQZZYKMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisoquinoline-5,8-dione is an organic compound with the molecular formula C10H7NO2 It is a derivative of isoquinoline, characterized by the presence of a methyl group at the 3-position and two ketone groups at the 5 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoquinoline-5,8-dione can be achieved through several methods. One common approach involves the oxidation of 3-methylisoquinoline. This process typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methylisoquinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of halogenated isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline-5,8-dione involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, disrupting metabolic pathways and leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methylisoquinoline: Lacks the ketone groups at the 5 and 8 positions.

    Isoquinoline: The parent compound without the methyl group or ketone groups.

    Quinoline: Similar structure but with a nitrogen atom at a different position.

Uniqueness

3-Methylisoquinoline-5,8-dione is unique due to the presence of both a methyl group and two ketone groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

CAS No.

24011-03-8

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-methylisoquinoline-5,8-dione

InChI

InChI=1S/C10H7NO2/c1-6-4-7-8(5-11-6)10(13)3-2-9(7)12/h2-5H,1H3

InChI Key

OUIOBPQZZYKMFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)C=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.